

# Application Note: In Vitro Metabolism of Infigratinib-d3 Using Human Liver Microsomes

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## Compound of Interest

Compound Name: *Infigratinib-d3*

Cat. No.: *B12377363*

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## Abstract

This application note provides a detailed protocol for an in vitro drug metabolism assay to characterize the metabolic stability of **Infigratinib-d3**, a deuterated analog of the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. The protocol utilizes human liver microsomes (HLMs) as the primary enzyme source and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the parent compound. This assay is crucial for understanding the metabolic fate of Infigratinib and predicting its in vivo clearance, a critical step in the drug development process.

## Introduction

Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in the proliferation and survival of malignant cells.<sup>[1]</sup> Understanding the metabolic pathways of Infigratinib is essential for evaluating its pharmacokinetic profile and potential drug-drug interactions. In vitro studies have shown that Infigratinib is predominantly metabolized by cytochrome P450 3A4 (CYP3A4), accounting for approximately 94% of its metabolism, with a minor contribution from flavin-containing

monooxygenase 3 (FMO3).[1][2][3] The major metabolites, BHS697 and CQM157, are pharmacologically active.[1][2][3]

In vitro metabolism assays, such as the microsomal stability assay, are fundamental tools in drug discovery to assess a compound's susceptibility to metabolism by liver enzymes.[4][5] These assays provide key parameters like intrinsic clearance (CL<sub>int</sub>) and half-life (t<sub>1/2</sub>), which are used to predict in vivo hepatic clearance.[6] This protocol details a robust method for evaluating the metabolic stability of **Infigratinib-d3** in human liver microsomes. The use of a deuterated internal standard (**Infigratinib-d3**) can be beneficial in LC-MS/MS analysis to improve accuracy and precision.

## Principle of the Assay

The in vitro metabolic stability of **Infigratinib-d3** is assessed by incubating the compound with human liver microsomes in the presence of the necessary cofactor, NADPH.[5] The reaction is initiated by the addition of NADPH and quenched at various time points by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins.[4][6] The concentration of the remaining **Infigratinib-d3** at each time point is determined by LC-MS/MS. The rate of disappearance of the parent compound is then used to calculate the in vitro half-life and intrinsic clearance.

## Materials and Reagents

Reagent	Supplier	Catalog No.
Infigratinib-d3	(Specify Supplier)	(Specify Catalog No.)
Human Liver Microsomes (pooled, 20 mg/mL)	(Specify Supplier)	(Specify Catalog No.)
NADPH Regeneration System (Solution A & B)	(Specify Supplier)	(Specify Catalog No.)
Potassium Phosphate Buffer (0.1 M, pH 7.4)	(Specify Supplier)	(Specify Catalog No.)
Acetonitrile (LC-MS Grade)	(Specify Supplier)	(Specify Catalog No.)
Water (LC-MS Grade)	(Specify Supplier)	(Specify Catalog No.)
Formic Acid (LC-MS Grade)	(Specify Supplier)	(Specify Catalog No.)
96-well incubation plate	(Specify Supplier)	(Specify Catalog No.)
96-well collection plate	(Specify Supplier)	(Specify Catalog No.)

## Experimental Protocol

### Preparation of Reagents

- **Infigratinib-d3** Stock Solution (10 mM): Dissolve an appropriate amount of **Infigratinib-d3** in DMSO to achieve a final concentration of 10 mM.
- **Infigratinib-d3** Working Solution (100  $\mu$ M): Dilute the 10 mM stock solution with 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 100  $\mu$ M.
- Human Liver Microsome Working Solution (1 mg/mL): Thaw the human liver microsomes (20 mg/mL) at 37°C and dilute to 1 mg/mL with 0.1 M potassium phosphate buffer (pH 7.4).<sup>[7]</sup> Keep on ice.
- NADPH Regeneration System: Prepare the NADPH regeneration system according to the manufacturer's instructions.

### Incubation Procedure

- In a 96-well incubation plate, add the components in the order specified in the table below for each reaction well. Prepare a master mix for each condition to ensure consistency.

Component	Volume (µL)	Final Concentration
0.1 M Potassium Phosphate Buffer (pH 7.4)	178	-
Infigratinib-d3 Working Solution (100 µM)	2	1 µM
Human Liver Microsome Working Solution (1 mg/mL)	10	0.5 mg/mL

- Pre-incubate the plate at 37°C for 5 minutes with shaking.
- Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regeneration system solution to each well. For the negative control (T=0 and no-NADPH control), add 10 µL of 0.1 M potassium phosphate buffer instead.[4]
- Incubate the plate at 37°C with shaking.
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not metabolized by the same enzymes) to the respective wells.[6]
- Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
- Transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

## LC-MS/MS Analysis

The quantification of **Infigratinib-d3** can be performed using a validated LC-MS/MS method. A previously published method for Infigratinib can be adapted.[8][9]

Parameter	Condition
LC System	(Specify System)
Column	Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[8]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.30 mL/min[8]
Gradient	(Specify a suitable gradient, e.g., starting with low %B and increasing)
Injection Volume	5 μL
MS System	(Specify System)
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transition (Infigratinib)	m/z 599.88 → 313.10[8]
MRM Transition (Infigratinib-d3)	(Determine the appropriate transition for the deuterated analog)
Internal Standard	(Specify the MRM transition for the chosen internal standard)

## Data Analysis

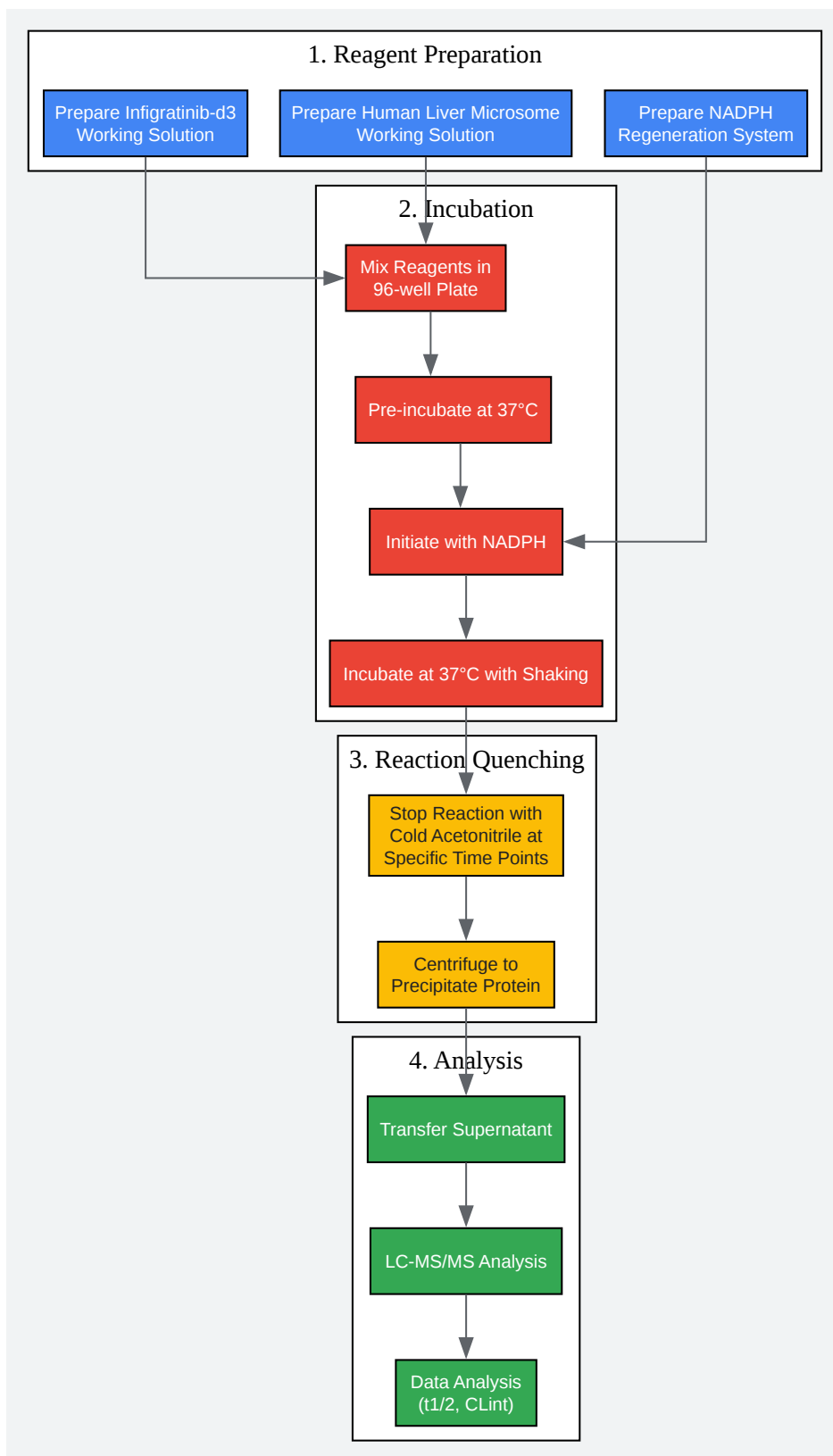
- Determine the peak area ratio of **Infigratinib-d3** to the internal standard for each time point.
- Normalize the peak area ratios to the T=0 time point (representing 100% of the initial compound).
- Plot the natural logarithm (ln) of the percentage of **Infigratinib-d3** remaining versus time.
- Determine the slope of the linear regression line, which represents the elimination rate constant (k).

- Calculate the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance ( $CL_{int}$ ) using the following equations:
  - $t_{1/2}$  (min) =  $0.693 / k$
  - $CL_{int}$  ( $\mu\text{L}/\text{min}/\text{mg}$  protein) =  $(0.693 / t_{1/2}) \times (\text{Incubation Volume } (\mu\text{L}) / \text{Microsomal Protein (mg)})$

## Summary of Quantitative Data

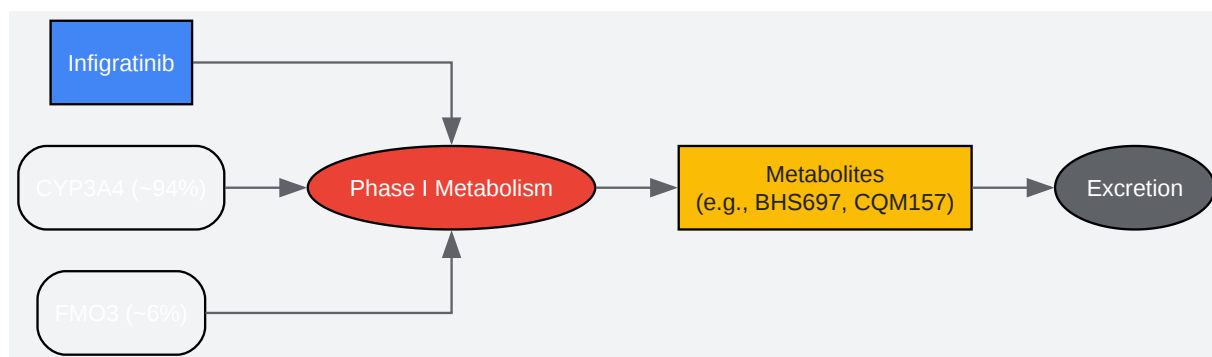
Parameter	Value
Infigratinib-d3 Concentration	1 $\mu\text{M}$
Microsomal Protein Concentration	0.5 mg/mL
Incubation Volume	200 $\mu\text{L}$
Incubation Temperature	37°C
Time Points	0, 5, 15, 30, 45, 60 min
Quenching Solution	Cold Acetonitrile with Internal Standard
Analytical Method	LC-MS/MS

## Visualizations



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Caption: Experimental workflow for the in vitro metabolism assay of **Infigratinib-d3**.



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Caption: Simplified metabolic pathway of Infigratinib.

## Conclusion

This application note provides a comprehensive and detailed protocol for assessing the in vitro metabolic stability of **Infigratinib-d3** using human liver microsomes. The described methodology, coupled with sensitive LC-MS/MS analysis, allows for the reliable determination of key metabolic parameters. This information is invaluable for drug development professionals in predicting the pharmacokinetic properties of Infigratinib and guiding further preclinical and clinical studies.

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